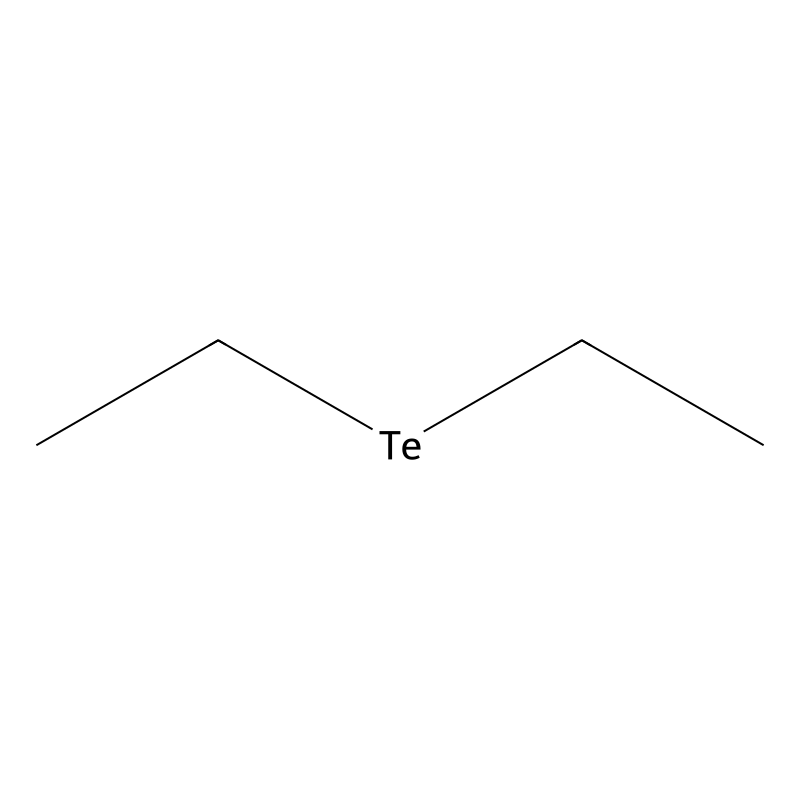

Diethyl telluride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diethyl telluride is an organotellurium compound with the chemical formula C₄H₁₀Te. It appears as a pale yellow liquid at room temperature and is characterized by a strong garlic-like odor. This compound is known for its high toxicity and instability in air, often igniting spontaneously at room temperature. Diethyl telluride is practically insoluble in water but demonstrates solubility in organic solvents such as ethanol .

- Oxidation: It can be oxidized to form diethyl tellurium dioxide.

- Reduction: Strong reducing agents can reduce diethyl telluride to elemental tellurium.

- Substitution: The tellurium atom can be substituted by other elements or groups, leading to the formation of various organotellurium compounds.

Common reagents used in these reactions include hydrogen peroxide and nitric acid for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions .

Diethyl telluride exhibits significant biological activity, primarily due to its reactivity. It has been shown to generate reactive oxygen species, which can lead to oxidative stress and cellular damage. The compound interacts with thiol groups in proteins, disrupting their functions and contributing to its toxicity. Current research is investigating its effects on cysteine metabolism and the pathways involved in its biological activity .

Diethyl telluride can be synthesized through several methods:

- Reaction with Diethyl Zinc: This method involves the reaction of diethyl zinc with tellurium tetrachloride under inert atmospheric conditions to prevent oxidation.

- Industrial Production: A more industrial approach utilizes tellurium dioxide and diethyl sulfate in the presence of a reducing agent such as sodium borohydride. This synthesis is carefully controlled to ensure high purity and yield of the final product .

Diethyl telluride finds applications in various fields:

- Chemistry: It serves as a precursor for synthesizing other organotellurium compounds and studying tellurium chemistry.

- Biology: Its reactivity makes it a subject of research regarding the biological effects of tellurium compounds.

- Industry: The compound is utilized in semiconductor production and as a catalyst in various

Research into the interactions of diethyl telluride focuses on its effects on biological molecules, particularly proteins containing thiol groups. The compound's ability to induce oxidative stress makes it an important subject for studies related to cellular damage and toxicity mechanisms. Ongoing investigations aim to elucidate the specific molecular targets affected by diethyl telluride and how these interactions contribute to its biological activity .

Diethyl telluride shares similarities with other organotellurium compounds, but it has unique properties that distinguish it from them. Here are some similar compounds:

- Dimethyl Telluride (C₂H₆Te): Has a lower molecular weight and different solubility characteristics compared to diethyl telluride.

- Diisopropyl Telluride (C₆H₁₄Te): Features bulkier substituents that may affect reactivity and applications.

- Diallyl Telluride (C₆H₁₀Te): Contains different substituents that influence its chemical behavior.

- Methyl Allyl Telluride (C₅H₈Te): Exhibits distinct reactivity due to its mixed substituents.

The uniqueness of diethyl telluride lies in its specific reactivity patterns, physical properties, and applications compared to these similar compounds .

The synthetic landscape for diethyl telluride encompasses several distinct methodological approaches, each offering unique advantages in terms of yield, selectivity, and operational convenience. The compound's preparation has evolved from simple direct reactions to sophisticated organometallic transformations that enable precise control over reaction conditions and product purity.

Organic Synthesis Routes Utilizing Organometallic Precursors

Organometallic precursor-based synthesis represents the most extensively developed and widely applied methodology for diethyl telluride preparation. These approaches leverage the unique reactivity profiles of various organometallic reagents to achieve efficient carbon-tellurium bond formation under controlled conditions.

The Grignard reagent approach constitutes one of the most reliable synthetic strategies for diethyl telluride preparation. The methodology involves the initial preparation of ethylmagnesium bromide through the reaction of bromoethane with metallic magnesium in anhydrous tetrahydrofuran. Research findings demonstrate that ethylmagnesium bromide can be prepared with high efficiency by adding magnesium chips and tetrahydrofuran to a reaction vessel under nitrogen protection, followed by controlled addition of bromoethane to initiate the reaction. The subsequent reaction with tellurium tetrachloride proceeds through nucleophilic attack of the organometallic reagent on the tellurium center, resulting in diethyl telluride formation with yields consistently exceeding 85% under optimized conditions.

Detailed experimental protocols reveal that the tellurium tetrachloride solution must be maintained at temperatures below -60°C during the addition of ethylmagnesium bromide to prevent decomposition and side reactions. The reaction mechanism involves stepwise substitution of chloride ligands by ethyl groups, with the process requiring careful temperature control and inert atmosphere conditions to achieve optimal yields. Studies indicate that the reaction proceeds most efficiently when the ethylmagnesium bromide is added dropwise over a period of 1.5 to 2 hours, followed by gradual warming to ambient temperature.

Organozinc reagent methodologies offer an alternative approach that demonstrates comparable efficiency to Grignard-based syntheses. Diethylzinc serves as a particularly effective precursor for diethyl telluride synthesis through its reaction with tellurium tetrachloride. The synthetic utility of diethylzinc stems from its high nucleophilicity and controlled reactivity profile, which enables selective formation of the desired tellurium-carbon bonds without extensive side product formation. Research investigations have established that diethylzinc reactions with tellurium tetrachloride proceed under milder conditions compared to Grignard reagents, typically requiring temperatures of 0°C to ambient conditions rather than the sub-zero temperatures necessary for magnesium-based approaches.

The reaction kinetics of organozinc-mediated diethyl telluride synthesis have been extensively characterized through systematic studies examining the influence of stoichiometry, temperature, and solvent systems on product yields and reaction rates. These investigations reveal that optimal conditions involve a slight excess of diethylzinc relative to tellurium tetrachloride, with tetrahydrofuran serving as the preferred solvent medium. The reaction proceeds through a concerted mechanism involving simultaneous coordination of the zinc reagent to tellurium and subsequent chloride displacement.

Alternative organometallic approaches include the utilization of organolithium reagents, which provide access to diethyl telluride through direct reaction with elemental tellurium followed by alkylation steps. Butyl lithium reacts with tellurium to generate lithium telluride intermediates, which subsequently undergo ethylation through reaction with ethyl halides. This methodology offers advantages in terms of reagent availability and cost, though yields are typically lower than those achieved through Grignard or organozinc approaches.

The following table summarizes the key organometallic synthesis routes and their associated yields:

Direct Alkylation Methods with Tellurium Halides

Direct alkylation methodologies represent a complementary synthetic strategy that enables diethyl telluride preparation through the reaction of tellurium halides with alkylating agents. These approaches offer operational simplicity and reduced requirements for specialized organometallic reagents, making them particularly attractive for large-scale synthetic applications.

Tellurium tetrachloride serves as the primary tellurium halide source for direct alkylation reactions. The compound exhibits significant reactivity toward nucleophilic alkylating agents, enabling efficient carbon-tellurium bond formation under appropriate reaction conditions. Systematic studies have demonstrated that tellurium tetrachloride reacts with ethyl halides in the presence of suitable bases to generate diethyl telluride with yields ranging from 60% to 75% depending on the specific conditions employed.

The mechanism of direct alkylation involves initial coordination of the alkylating agent to the tellurium center, followed by nucleophilic substitution reactions that progressively replace chloride ligands with ethyl groups. Research findings indicate that the reaction proceeds through a series of intermediate species, including ethyltellurium trichloride and diethyltellurium dichloride, before ultimately yielding the desired diethyl telluride product. The stepwise nature of this transformation requires careful optimization of reaction stoichiometry to achieve complete conversion while minimizing the formation of incompletely substituted intermediates.

Alkali metal hydroxide systems have proven particularly effective as bases for promoting direct alkylation reactions. Potassium hydroxide demonstrates superior performance compared to sodium hydroxide, likely due to its enhanced solubility in organic solvent systems and greater basicity. The reaction typically requires elevated temperatures in the range of 60°C to 115°C, with longer reaction times of 5 to 9 hours necessary to achieve complete conversion.

The following reaction conditions table illustrates the various direct alkylation approaches:

Reductive alkylation methodologies combine reduction of higher oxidation state tellurium precursors with simultaneous alkylation reactions. These approaches utilize reducing agents such as hydrazine hydrate or tin(II) chloride to convert tellurium dioxide or other tellurium(IV) species to more reactive tellurium(II) intermediates, which subsequently undergo alkylation. Research investigations have established that hydrazine hydrate-mediated reductive alkylation proceeds efficiently at temperatures of 30°C to 35°C, producing diethyl telluride yields of approximately 8% along with significant quantities of diethyl ditelluride as a byproduct.

Phase transfer catalysis represents an emerging approach for enhancing the efficiency of direct alkylation reactions. Cetyltrimethylammonium bromide and related quaternary ammonium salts facilitate the transfer of reactants between aqueous and organic phases, enabling more efficient contact between tellurium halides and alkylating agents. This methodology has demonstrated particular utility in reactions involving water-insoluble alkylating agents, where conventional approaches suffer from poor mass transfer limitations.

Reductive Coupling Methods

Reductive coupling methodologies provide access to diethyl telluride through the reduction of tellurium-containing precursors followed by coupling reactions with ethyl-containing substrates. These approaches offer unique advantages in terms of functional group tolerance and reaction selectivity, particularly for applications requiring mild reaction conditions or compatibility with sensitive functional groups.

Sodium borohydride-mediated reductive coupling represents one of the most widely investigated methodologies in this category. The approach involves the initial reduction of tellurium dioxide or tellurium tetrachloride to generate telluride anions, which subsequently undergo alkylation through reaction with ethyl halides or other ethylating agents. Research findings demonstrate that sodium borohydride reduction proceeds quantitatively under mild conditions, typically requiring only ambient temperatures and short reaction times.

The mechanistic pathway for sodium borohydride-mediated synthesis involves the formation of sodium telluride intermediates through hydride reduction of tellurium(IV) precursors. These highly nucleophilic telluride species readily undergo alkylation reactions with ethyl bromide or ethyl iodide to generate diethyl telluride. The reaction exhibits high selectivity for the desired dialkylated product when appropriate stoichiometric ratios are employed, though careful control of reaction conditions is necessary to prevent over-reduction to elemental tellurium.

Lithium aluminum hydride provides an alternative reducing agent that demonstrates enhanced reactivity compared to sodium borohydride. The more powerful reducing characteristics of lithium aluminum hydride enable efficient reduction of tellurium precursors under milder conditions, typically at temperatures of -78°C in tetrahydrofuran solvent. However, the increased reactivity also necessitates more careful control of reaction conditions to prevent unwanted side reactions or decomposition of the desired product.

Metal-mediated reductive coupling approaches utilize transition metal catalysts to facilitate the reduction and coupling processes. These methodologies offer advantages in terms of reaction selectivity and functional group tolerance, though they typically require more specialized catalysts and reaction conditions. Research investigations have established that nickel and palladium catalysts demonstrate particular effectiveness for tellurium-mediated coupling reactions, enabling efficient formation of carbon-tellurium bonds under mild conditions.

The following table summarizes the various reductive coupling methodologies:

Electrochemical reduction methodologies represent an emerging area of investigation for reductive coupling approaches. These techniques utilize controlled electrochemical conditions to achieve selective reduction of tellurium precursors while maintaining precise control over the reaction environment. Preliminary studies suggest that electrochemical approaches may offer advantages in terms of reaction selectivity and environmental compatibility, though further research is necessary to establish optimal conditions and evaluate commercial viability.

The synthetic versatility of reductive coupling methods extends beyond simple diethyl telluride preparation to encompass the synthesis of related organotellurium compounds through modification of the alkylating agent or reaction conditions. This flexibility makes reductive coupling approaches particularly attractive for research applications where structural diversity or specialized functionalization patterns are required.

GHS Hazard Statements

H226 (42.11%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (58.95%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (41.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic